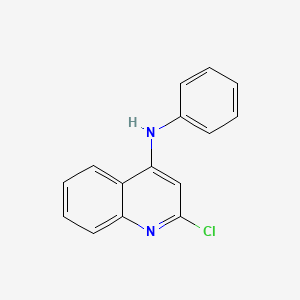
2-Chloro-N-phenylquinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-phenylquinolin-4-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-phenylquinolin-4-amine typically involves the reaction of 2-chloroquinoline with aniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions: 2-Chloro-N-phenylquinolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the quinoline ring can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or diethyl ether.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
科学研究应用
2-Chloro-N-phenylquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Studied for its antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Investigated for its potential use in treating diseases such as malaria, cancer, and bacterial infections.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-N-phenylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death. In anticancer applications, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways .
相似化合物的比较
2-Chloroquinoline: Shares the quinoline core but lacks the phenylamine substitution.
N-Phenylquinolin-4-amine: Similar structure but without the chlorine atom.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substitutions.
Uniqueness: 2-Chloro-N-phenylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the chlorine atom and the phenylamine group enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications .
属性
CAS 编号 |
824935-59-3 |
|---|---|
分子式 |
C15H11ClN2 |
分子量 |
254.71 g/mol |
IUPAC 名称 |
2-chloro-N-phenylquinolin-4-amine |
InChI |
InChI=1S/C15H11ClN2/c16-15-10-14(17-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-15/h1-10H,(H,17,18) |
InChI 键 |
HAVBUBMRCBHFFT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dimethyl-3-(3-methylbutyl)indeno[2,1-B]pyran](/img/structure/B15065716.png)
![2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B15065720.png)
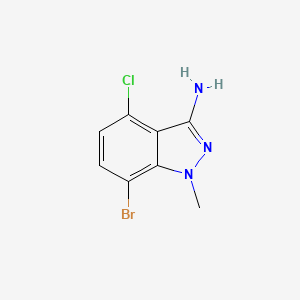
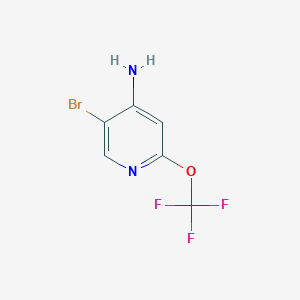

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15065744.png)
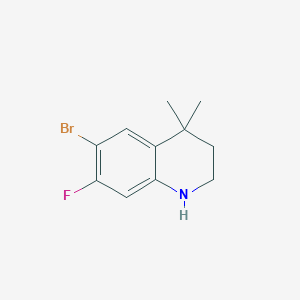

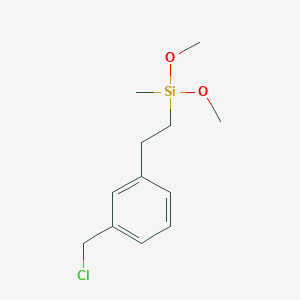


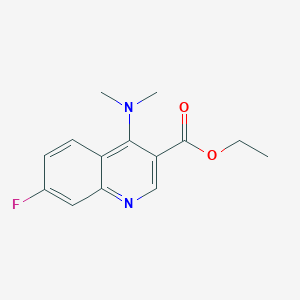
![5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15065790.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B15065793.png)
